![molecular formula C18H21NO2S B4714355 1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4714355.png)
1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine
Overview
Description
1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. It has also been found to have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine in lab experiments is its ability to cross the blood-brain barrier, which allows it to target the central nervous system. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine, including investigating its potential therapeutic applications in the treatment of neurodegenerative diseases, exploring its anti-cancer properties, and developing more efficient synthesis methods. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its ability to improve cognitive function, reduce inflammation, and protect against oxidative stress make it a promising candidate for the treatment of neurodegenerative diseases and cancer. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Scientific Research Applications
1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine has been shown to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects, as well as potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-9-6-14(7-10-15)8-11-18(20)19-12-2-4-16(19)17-5-3-13-22-17/h3,5-7,9-10,13,16H,2,4,8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPVZPCTOCXURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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